Lipophilicity (LogP) Differentiation: Meta-Chloro vs. Para-Chloro and Unsubstituted Analogs
The lipophilicity of 2-(3-Chlorophenyl)propan-2-amine (XLogP3: 2.4) is significantly lower than that of its para-chloro isomer 2-(4-Chlorophenyl)propan-2-amine (LogP: 3.23) and distinct from the unsubstituted 2-Phenylpropan-2-amine (XLogP3: 1.6) [1]. This quantifiable difference in LogP alters the compound's distribution coefficient, which is a critical parameter for predicting membrane permeability and solubility in aqueous-organic biphasic reaction systems .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3: 2.4 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)propan-2-amine (LogP: 3.23); 2-Phenylpropan-2-amine (XLogP3: 1.6) |
| Quantified Difference | Target compound is 0.83 LogP units lower than the para-chloro isomer and 0.8 LogP units higher than the unsubstituted phenyl analog. |
| Conditions | Predicted values based on XLogP3 algorithm and database-reported LogP data. |
Why This Matters
This intermediate LogP value positions the compound for optimal partitioning in specific synthetic steps where extreme lipophilicity (para-chloro) or hydrophilicity (unsubstituted) may lead to suboptimal reaction kinetics or extraction efficiency.
- [1] Molbase. 2-(4-chlorophenyl)propan-2-amine. CAS 17797-11-4. View Source
